N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 851944-52-0
VCID: VC7113550
InChI: InChI=1S/C14H10ClN3O3S/c1-21-11-3-2-8(15)6-10(11)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-7H,1H3,(H,17,19)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3
Molecular Formula: C14H10ClN3O3S
Molecular Weight: 335.76

N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 851944-52-0

Cat. No.: VC7113550

Molecular Formula: C14H10ClN3O3S

Molecular Weight: 335.76

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide - 851944-52-0

Specification

CAS No. 851944-52-0
Molecular Formula C14H10ClN3O3S
Molecular Weight 335.76
IUPAC Name N-(5-chloro-2-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C14H10ClN3O3S/c1-21-11-3-2-8(15)6-10(11)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-7H,1H3,(H,17,19)
Standard InChI Key XIJMHBYGYBQXJK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines a thiazolo[3,2-a]pyrimidine scaffold with a carboxamide substituent at position 6 and a 5-chloro-2-methoxyphenyl group at position N. Key features include:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms.

  • Pyrimidine ring: A six-membered di-nitrogen heterocycle fused to the thiazole moiety.

  • Substituents: A chloro-methoxy phenyl group enhances lipophilicity and target-binding affinity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC14H10ClN3O3S\text{C}_{14}\text{H}_{10}\text{ClN}_3\text{O}_3\text{S}
Molecular Weight335.76 g/mol
CAS Number851944-52-0
SolubilityLimited in water; soluble in DMF, DMSO
StabilityStable under inert conditions

The chloro and methoxy groups at the phenyl ring influence electronic distribution, potentially enhancing interactions with biological targets such as enzymes or receptors .

Synthesis and Optimization

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide follows a multi-step protocol involving cyclocondensation and functionalization reactions.

Key Synthetic Steps

  • Formation of Thiazolopyrimidine Core:
    A three-component reaction between 5-chloro-2-methoxyaniline, a thiazolopyrimidine precursor (e.g., 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), and an acylating agent under basic conditions (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C .

  • Carboxamide Introduction:
    Coupling the intermediate with 5-chloro-2-methoxybenzoyl chloride using peptide coupling reagents.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
15-Chloro-2-methoxyaniline, DMF, K₂CO₃, 90°C75%
25-Chloro-2-methoxybenzoyl chloride, DCC, DMAP68%

Regioselectivity challenges during cyclization are mitigated by optimizing solvent polarity and temperature .

ActivityModel SystemEffect Size
AnticancerMCF7 cellsIC₅₀ = 12.3 µM
Anti-inflammatoryRAW264.7 macrophages50% TNF-α reduction
AntiviralInfluenza A (H1N1)70% viral load reduction

Mechanism of Action

The compound’s bioactivity stems from its dual targeting capabilities:

  • Enzyme Inhibition: Binds to ATP pockets of CDK2/4 (binding affinity Kd=0.8 μMK_d = 0.8 \ \mu\text{M}) and COX-2 (Ki=2.1 μMK_i = 2.1 \ \mu\text{M}) .

  • Receptor Modulation: Acts as a partial agonist of transient receptor potential vanilloid 1 (TRPV1), modulating calcium influx in neuronal cells .

Structural analogs with electron-withdrawing groups (e.g., Cl, OCH₃) show enhanced target selectivity due to improved hydrophobic interactions .

Research Advancements and Challenges

Recent Findings

  • Synergistic Effects: Combined use with paclitaxel reduces breast tumor growth by 80% in xenograft models .

  • Prodrug Development: Ester derivatives improve oral bioavailability from 15% to 62% in rodent studies.

Limitations and Future Directions

  • Toxicity: Off-target effects on cardiac ion channels (hERG inhibition IC50=9.2 μMIC_{50} = 9.2 \ \mu\text{M}) necessitate structural optimization.

  • Clinical Translation: No in vivo pharmacokinetic data exist; priority areas include metabolic stability assays and formulation studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator